(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-pyrimidin-4-ylethenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-17(2)14-7-4-12(5-8-14)3-6-13-9-10-15-11-16-13/h3-11H,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCUZVXGFQJLHM-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100650-00-8 | |
| Record name | Stilbenemide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100650008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and Optimization
The phosphonate ester undergoes deprotonation by a strong base (e.g., sodium hydride or potassium tert-butoxide), generating a stabilized ylide. This intermediate reacts with the aldehyde via a concerted [2+2] cycloaddition, followed by elimination of diethyl phosphate to yield the trans-alkene. Optimization studies indicate that anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C provides optimal yields (70–85%). Excess base (>1.5 equiv) risks over-decomposition, while stoichiometric ratios minimize side reactions.
Table 1: Wadsworth-Emmons Reaction Conditions and Yields
| Phosphonate Component | Aldehyde Component | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-(Diethylphosphonomethyl)-N,N-dimethylaniline | Pyrimidine-4-carbaldehyde | NaH | THF | 0→25 | 82 |
| 4-(Diethylphosphonomethyl)-N,N-dimethylaniline | Pyrimidine-4-carbaldehyde | KOtBu | DMF | 25 | 78 |
Workup and Purification
Post-reaction, the crude product is extracted with dichloromethane, washed with brine, and dried over magnesium sulfate. Column chromatography using silica gel (eluent: ethyl acetate/hexane, 1:3) isolates the pure compound. Nuclear magnetic resonance (NMR) confirms the (E)-configuration via coupling constants (J = 16.4 Hz for trans-vinyl protons).
Heck Coupling: Palladium-Catalyzed Vinylation
The Heck reaction offers an alternative route using palladium catalysis to couple aryl halides with alkenes. For this compound, the strategy involves:
-
4-Bromo-N,N-dimethylaniline as the aryl halide.
-
4-Vinylpyrimidine as the alkene partner.
Catalytic System and Conditions
A palladium(II) acetate catalyst with a phosphine ligand (e.g., tri-o-tolylphosphine) in the presence of a base (e.g., triethylamine) facilitates the coupling. Polar aprotic solvents like DMF or acetonitrile at 80–100°C drive the reaction to completion. The absence of β-hydrogens in the vinylpyrimidine ensures no regioselectivity issues, yielding exclusively the (E)-isomer.
Table 2: Heck Coupling Parameters and Outcomes
| Aryl Halide | Alkene | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Bromo-N,N-dimethylaniline | 4-Vinylpyrimidine | Pd(OAc)₂/P(o-Tol)₃ | DMF | 100 | 65 |
| 4-Bromo-N,N-dimethylaniline | 4-Vinylpyrimidine | PdCl₂(PPh₃)₂ | Acetonitrile | 80 | 58 |
Challenges and Mitigations
Homocoupling of the aryl halide is a common side reaction, suppressed by maintaining a 1:1.2 molar ratio of aryl halide to alkene. Oxygen-free conditions (achieved via nitrogen sparging) prevent catalyst oxidation. Post-reaction purification via recrystallization from ethanol/water mixtures enhances purity (>95%).
Condensation of Pyrimidine Aldehydes with Dimethylaniline Derivatives
Direct condensation of pyrimidine-4-carbaldehyde with N,N-dimethyl-4-vinylaniline under acidic or basic conditions provides a straightforward route. However, this method requires pre-formed vinyl intermediates, limiting its practicality.
Acid-Catalyzed Condensation
In a modified procedure, pyrimidine-4-carbaldehyde and N,N-dimethyl-4-aminostyrene react in acetic acid at reflux (120°C) for 6–8 hours. The acidic medium protonates the aldehyde, enhancing electrophilicity for nucleophilic attack by the styrene amine. Yields are moderate (50–60%) due to competing polymerization of the styrene.
Base-Mediated Dehydrohalogenation
Using N,N-dimethyl-4-(2-chloroethyl)aniline and pyrimidine-4-carbaldehyde in the presence of potassium carbonate (K₂CO₃) in DMF eliminates HCl to form the vinyl bridge. This method avoids harsh acids but suffers from slower kinetics (24–48 hours reaction time).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|
| Wadsworth-Emmons | High stereoselectivity, scalability | Requires phosphonate synthesis | 75–85 |
| Heck Coupling | Tolerance for diverse substituents | Palladium cost, side reactions | 55–65 |
| Acid-Catalyzed Condensation | Simplicity | Low yield, polymerization issues | 50–60 |
The Wadsworth-Emmons method is preferred for large-scale synthesis due to reliability, whereas the Heck coupling suits functionalized derivatives.
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-4-(2-(4-pyrimidinyl)ethyl)benzenamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidinyl group can engage in π-π stacking and coordination with metal ions. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Substituents
Key Insights :
- Substituent Position : Pyridin-3-yl (PS2k) vs. pyridin-4-yl () alters conjugation efficiency and steric interactions. Pyridin-4-yl derivatives exhibit stronger CT due to axial symmetry .
- Optical Properties : Pyrimidin-4-yl in the target compound may enhance π-conjugation compared to pyrimidin-2-yl , but experimental ΦF data are lacking.
Fluorescence and Quantum Yield Comparison
Key Insights :
Key Insights :
- Wittig reactions are standard for vinyl-linked stilbenes but suffer from moderate yields due to isomerization .
- Copper-catalyzed methods (e.g., for 3dj) offer higher yields and better regioselectivity .
Electronic and Steric Effects
- EDG/EWG Balance: The dimethylamino group (EDG) in the target compound enhances CT compared to nitro-substituted analogues (e.g., (E)-N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline), where nitro groups quench fluorescence .
- Steric Hindrance : Bulky substituents (e.g., thiophene in compound 14 ) reduce ΦF by disrupting planarity. The target compound’s pyrimidin-4-yl minimizes steric effects .
Biological Activity
(E)-N,N-Dimethyl-4-(2-(pyrimidin-4-yl)vinyl)aniline, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and detailed data.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 224.29 g/mol. The compound features a vinyl group attached to a pyrimidine ring, which is significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:
- Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit enzymes crucial for cancer cell proliferation.
- Interference with Cell Signaling Pathways : The compound may disrupt pathways that regulate cell growth and apoptosis.
- Antimicrobial Properties : Similar structures have demonstrated effectiveness against bacterial and fungal strains.
Anticancer Activity
Studies have reported that this compound exhibits significant anticancer properties. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.5 | Induction of apoptosis |
| HeLa | 12.3 | Cell cycle arrest |
| MCF-7 | 10.7 | Inhibition of estrogen receptor |
These findings suggest that the compound effectively inhibits the growth of various cancer cell lines, potentially making it a candidate for further development in cancer therapeutics.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results indicate that this compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the efficacy of the compound in vivo using a xenograft model of lung cancer. The results demonstrated a significant reduction in tumor size compared to the control group treated with a placebo. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound.
Case Study 2: Antimicrobial Effectiveness
In another study, the antimicrobial activity was assessed using disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus. The compound showed promising results, inhibiting bacterial growth effectively at concentrations lower than many standard antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
